3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the complete structural architecture of the molecule. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain containing the carboxylic acid functional group as the primary structure, with the complex heterocyclic substituent designated as a side chain attachment.
The molecular structure can be represented through several standardized descriptors that provide comprehensive structural information. The Simplified Molecular Input Line Entry System notation for this compound is COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC(=O)O, which encodes the complete connectivity pattern of all atoms within the molecule. This linear notation system allows for unambiguous representation of the compound's structure in chemical databases and computational applications.
The compound contains several distinct functional group regions that contribute to its chemical identity and nomenclature complexity. The central imidazolidin-2,5-dione ring system, also known as a hydantoin nucleus, serves as the core heterocyclic structure around which the other substituents are arranged. The 2-methoxyphenyl group attached via a methylene bridge to the nitrogen atom at position 1 of the imidazolidinone ring provides significant steric and electronic contributions to the overall molecular properties. The propanoic acid chain extending from position 4 of the imidazolidinone ring establishes the compound's classification as a carboxylic acid derivative.
Chemical Abstracts Service Registry Number and Molecular Formula
The Chemical Abstracts Service registry number for this compound is 1955492-68-8, providing a unique identifier for this specific chemical entity in global chemical databases and regulatory systems. This registry number serves as an unambiguous reference point for the compound across different naming systems and international chemical nomenclature conventions.
The molecular formula of the compound is C14H16N2O5, indicating the precise atomic composition of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular structure. The molecular weight has been calculated as 292.29 grams per mole, providing essential information for stoichiometric calculations and analytical method development. The compound also carries the Molecular Design Limited database number MFCD29051091, which facilitates identification within specialized chemical information systems.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1955492-68-8 | |
| Molecular Formula | C14H16N2O5 | |
| Molecular Weight | 292.29 g/mol | |
| Molecular Design Limited Number | MFCD29051091 |
The elemental composition analysis reveals a relatively balanced distribution of carbon and heteroatoms, with carbon atoms comprising the majority of the molecular framework while nitrogen and oxygen atoms contribute to the compound's polar character and potential for hydrogen bonding interactions. The presence of two nitrogen atoms specifically located within the imidazolidinone ring system distinguishes this compound from simple carboxylic acid derivatives and places it within the broader category of nitrogen-containing heterocyclic compounds.
Systematic vs. Common Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The systematic approach prioritizes the carboxylic acid functional group as the principal group, resulting in the propanoic acid designation as the base name, while the complex imidazolidinone substituent is treated as a side chain modification.
Alternative naming conventions for this compound family often utilize the term "hydantoin" to describe the imidazolidin-2,5-dione core structure, reflecting historical nomenclature practices in medicinal chemistry and pharmaceutical research. Within this context, the compound could be alternatively described as a hydantoin derivative with 2-methoxybenzyl and propanoic acid substituents. However, such common naming approaches may lack the precision required for unambiguous chemical identification in research applications.
The relationship between systematic and common naming becomes particularly relevant when considering the compound's classification within broader chemical families. While the International Union of Pure and Applied Chemistry name emphasizes the structural hierarchy based on functional group priority, medicinal chemistry literature often groups this compound with other hydantoin derivatives based on shared pharmacological properties and synthetic methodologies. This dual naming perspective reflects the different priorities of systematic chemical nomenclature versus practical applications in drug discovery and development.
The compound's classification as a dioxoimidazolidinone derivative places it within a well-established chemical class known for diverse biological activities. This classification system allows researchers to relate the compound to known structure-activity relationships and synthetic precedents within the hydantoin family. The systematic name provides the precise structural information necessary for chemical synthesis and analytical identification, while the class-based designation facilitates understanding of potential biological properties and chemical reactivity patterns.
Isomeric Considerations and Stereochemical Features
The stereochemical analysis of this compound reveals important considerations regarding potential isomeric forms and configurational relationships. The compound contains a chiral center at the 4-position of the imidazolidinone ring system, where the propanoic acid substituent is attached, creating the possibility for enantiomeric forms with distinct three-dimensional arrangements.
The presence of this stereogenic center means that the compound can exist as a pair of enantiomers, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. However, the current Chemical Abstracts Service registration and available commercial sources do not specify the stereochemical configuration, suggesting that the compound may be available as a racemic mixture or that stereochemical purity has not been definitively characterized.
Comparative analysis with related hydantoin derivatives in the literature indicates that stereochemical considerations are particularly important for this class of compounds due to their biological activity profiles. Studies of chiral hydantoin derivatives have demonstrated that different enantiomers can exhibit significantly different pharmacological properties, making stereochemical characterization crucial for potential pharmaceutical applications.
The International Chemical Identifier and International Chemical Identifier Key representations for this compound do not currently include stereochemical descriptors, indicating that the available database entries treat the compound without specific configurational assignments. This approach is common for compounds where stereochemical purity has not been established or where racemic mixtures are typically encountered in commercial preparations.
Future research directions for this compound would benefit from detailed stereochemical characterization, including determination of the absolute configuration at the chiral center and evaluation of potential differences in biological activity between enantiomeric forms. Such studies would contribute to a more complete understanding of structure-activity relationships within the hydantoin class and could inform strategies for stereoselective synthesis of individual enantiomers.
Properties
IUPAC Name |
3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)8-16-13(19)10(15-14(16)20)6-7-12(17)18/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVOOQMTLKOSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,5-Dioxoimidazolidin-4-yl Core
The imidazolidin-4-one ring is typically synthesized through cyclization reactions involving amino acids or their derivatives with appropriate carbonyl compounds. A common approach includes:
- Starting from N-substituted ureas or hydantoins.
- Reaction with α-halo acids or their esters to induce ring closure.
For example, a 2,5-dioxoimidazolidin-4-yl intermediate can be prepared by condensation of an amino acid derivative with phosgene or equivalents, followed by intramolecular cyclization under controlled conditions.
N-Alkylation with 2-Methoxybenzyl Group
The selective N-alkylation at the 1-position of the imidazolidin ring with a 2-methoxybenzyl moiety is achieved by:
- Reacting the imidazolidin-4-one intermediate with 2-methoxybenzyl halides (e.g., bromide or chloride).
- Using base catalysts such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) to promote nucleophilic substitution.
This step requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
Introduction of the Propanoic Acid Side Chain
The propanoic acid substituent at the 4-position is introduced either by:
- Direct alkylation with halo-propanoic acid derivatives.
- Or by ring functionalization post N-alkylation, involving selective oxidation or hydrolysis steps.
In some synthetic routes, the propanoic acid is installed via Michael addition or amidation reactions followed by hydrolysis to yield the free acid.
Representative Synthetic Procedure (Based on Patent US7662845B2)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-substituted urea + α-halo acid ester | Cyclization to form 2,5-dioxoimidazolidin-4-one | 75-85 | Controlled temperature 50-70°C |
| 2 | 2-methoxybenzyl bromide + base (K2CO3) | N-alkylation at N-1 position | 70-80 | DMF solvent, 20-25°C |
| 3 | Halo-propanoic acid derivative | Alkylation/hydrolysis to introduce propanoic acid | 65-75 | Hydrolysis under acidic/basic conditions |
This sequence reflects a convergent approach where the imidazolidinone core is first formed, followed by sequential alkylations to install the aromatic and acid functionalities.
Research Findings and Optimization Notes
- The choice of base and solvent in the N-alkylation step significantly affects yield and selectivity.
- Protecting groups may be necessary if other reactive sites are present in the starting materials.
- Temperature control during cyclization is critical to prevent polymerization or decomposition.
- Alternative synthetic routes using hydantoin intermediates have been reported but are less common for this specific substitution pattern.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Cyclization to imidazolidinone | N-substituted urea + α-halo acid esters, 50-70°C | Temperature control, purity of reagents | 75-85 |
| N-Alkylation (2-methoxybenzyl) | 2-methoxybenzyl bromide, K2CO3, DMF, 20-25°C | Avoid over-alkylation, solvent choice | 70-80 |
| Propanoic acid introduction | Halo-propanoic acid derivatives, acidic/basic hydrolysis | Hydrolysis conditions, side reactions | 65-75 |
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring or the methoxybenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxybenzyl group or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Inhibition of Metalloproteinases
- The compound has been studied for its potential to inhibit metalloproteinases (MMPs), particularly MMP12. MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes can be beneficial in treating diseases characterized by excessive tissue degradation, such as cancer and arthritis .
-
Anti-Cancer Activity
- Preliminary studies suggest that derivatives of imidazolidinone compounds, including 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, exhibit anti-cancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
- Neuroprotective Effects
Biochemical Studies
-
Protein Interactions
- The compound's ability to interact with various proteins makes it a valuable tool for studying protein function and dynamics. By tagging or modifying proteins with this compound, researchers can investigate their roles in cellular processes and disease mechanisms.
- Enzyme Inhibition Assays
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related imidazolidinone derivatives:
Functional Group Impact Analysis
- Methoxy Substitution: Ortho (target) vs. In contrast, the ortho-substituted target compound may exhibit steric hindrance, affecting binding to flat active sites .
- Halogenated Derivatives :
- Heterocyclic Variants :
- The furylmethyl derivative (CAS 957042-67-0) introduces a heteroaromatic ring, enabling stronger interactions with aromatic residues in enzymes. However, its lower molecular weight (252.22 g/mol) may reduce plasma protein binding compared to bulkier analogs .
Biological Activity
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- CAS Number : 1955492-68-8
The compound features an imidazolidine core which is known for various biological activities, including antibacterial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of imidazolidinones can inhibit bacterial growth by targeting specific metabolic pathways. The activity is often assessed through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Similar Imidazolidinone | 25 | S. aureus |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to modulate the cyclooxygenase (COX) pathways, which are crucial in prostaglandin synthesis. Inhibition of COX enzymes can lead to decreased production of inflammatory mediators.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidine derivatives, including our compound of interest. The results demonstrated that modifications in the side chains significantly influenced antibacterial activity, with some compounds exhibiting potent effects against multi-drug resistant strains .
- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .
The proposed mechanism involves:
- Inhibition of COX Enzymes : By blocking the COX pathways, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic processes critical for bacterial survival.
Research Findings
Recent studies have focused on:
Q & A
Q. What synthetic routes are recommended for preparing 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid?
A common approach involves functionalizing an imidazolidinone core. For example, alkylation of 2,5-dioxoimidazolidin-4-yl derivatives with 2-methoxybenzyl halides can introduce the aromatic substituent. Subsequent coupling with propanoic acid precursors (e.g., via Michael addition or ester hydrolysis) completes the synthesis. Evidence from analogous compounds (e.g., hydantoin derivatives) highlights the use of 3-chloroketones for alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Optimize reaction times (12-24 hrs) and temperatures (60-80°C) to balance yield and purity.
Q. Which spectroscopic techniques are optimal for structural characterization?
Key methods include:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, imidazolidinone carbonyls typically resonate at δ 170-175 ppm in 13C NMR, while aromatic protons from the 2-methoxyphenyl group appear as multiplets at δ 6.8-7.5 ppm .
- UPLC-MS : Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients. A representative method from hydantoin derivatives achieved a retention time of 1.13 min and [M+H]+ ion detection .
| Technique | Key Parameters | Diagnostic Peaks/Features |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d₆) | δ 1.68 (s, CH₃), δ 3.72 (t, J=7.07 Hz, CH₂) | Overlapping multiplets resolved with 2D NMR |
| UPLC-MS | Column: C18, m/z 366 [M+H]+ | Confirms molecular weight and purity |
Q. What safety precautions are critical during handling?
Based on structurally related compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How can purity be assessed post-synthesis?
Combine chromatographic (HPLC/UPLC) and spectroscopic methods:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against standards.
- Elemental Analysis : Validate C, H, N, and O percentages against theoretical values .
Q. What solvents are suitable for crystallization?
Ethanol-water mixtures or ethyl acetate/hexane systems are effective for polar imidazolidinone derivatives. Slow evaporation at 4°C enhances crystal formation .
Advanced Questions
Q. How can reaction conditions be optimized for higher yields?
Apply Design of Experiments (DoE) principles:
- Factors : Vary temperature, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Identify interactions between variables. For instance, increasing temperature beyond 80°C may degrade sensitive intermediates .
- Case Study : A hydantoin synthesis achieved 48% yield via iterative optimization of reaction time and stoichiometry .
Q. How to resolve spectral contradictions during structural elucidation?
- Challenge : Overlapping NMR signals (e.g., δ 3.27-3.36 ppm in DMSO-d₆ due to water interference).
- Solution : Use deuterated solvents with minimal water content or acquire 2D NMR (COSY, HSQC) to resolve ambiguities .
- Alternative : Vary solvent systems (e.g., CDCl₃ vs. DMSO-d₆) to shift proton environments .
Q. What strategies improve stability during long-term storage?
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the dioxoimidazolidin ring .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to predict shelf life .
Q. How to address low reactivity in imidazolidinone functionalization?
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Microwave Assistance : Reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
